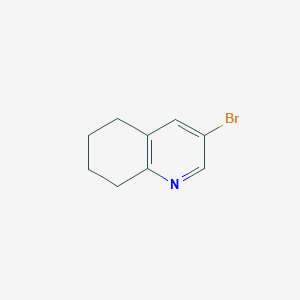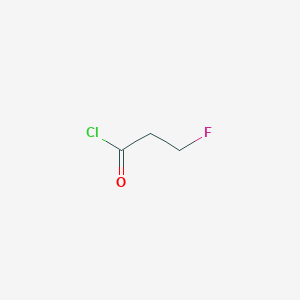![molecular formula C7H7NO2 B1442554 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one CAS No. 1123725-74-5](/img/structure/B1442554.png)
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Vue d'ensemble
Description
1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one is a bicyclic structure that is rarely described in the literature . It has a molecular weight of 137.14 and a molecular formula of C7H7NO2 . This compound is found in numerous polycyclic natural products such as lamellarins .
Synthesis Analysis
The synthesis of 1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one substituted in the 2- and 5-position can be achieved through a one-pot two-step 5-endo-dig and 6-endo-dig cyclization . This process is catalyzed by a cationic gold complex, resulting in high regioselectivity .Molecular Structure Analysis
The molecular structure of 1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one is a bicyclic structure . It consists of a pyrano ring fused with a pyrrol ring . The InChI code for this compound is 1S/C7H7NO2/c9-7-6-5 (1-3-8-6)2-4-10-7/h1,3,8H,2,4H2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Gold-Silver Catalyzed Synthesis : A study by Delaye et al. (2017) discusses a one-pot synthesis of pyrano[3,4-b]pyrrol-7(1H)-one, highlighting its role in creating complex polycyclic structures like lamellarins with high regioselectivity (Delaye et al., 2017).
- Diels-Alder Reactions : Jackson and Moody (1992) demonstrate the use of pyrano[3,4-b]pyrrol-5-(1H)-ones in Diels-Alder reactions, leading to the synthesis of indoles, a significant class of compounds in organic chemistry (Jackson & Moody, 1992).
Medicinal Chemistry and Biological Applications
- Synthesis of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans : Borah et al. (2021) discuss the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans, which are structurally related to pyrano[3,4-b]pyrrol-7-one, noting their significant role in medicinal chemistry due to their broad biological activities (Borah et al., 2021).
- Anticancer Activity of Derivatives : Hadiyal et al. (2020) report on the synthesis of polysubstituted 4H-pyran derivatives and their evaluation as potential anticancer agents, showcasing the relevance of pyrano[3,4-b]pyrrol-7-one derivatives in cancer research (Hadiyal et al., 2020).
Sensing and Detection Applications
- Selective Chemosensors : Lin et al. (2007) describe the use of pyrano[3,4-b]pyrrol derivatives as selective chemosensors for fluoride ion detection, showcasing their potential in environmental monitoring and analytical chemistry (Lin et al., 2007).
Propriétés
IUPAC Name |
4,5-dihydro-1H-pyrano[3,4-b]pyrrol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h1,3,8H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCHOXAZSLTWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one | |
CAS RN |
1123725-74-5 | |
| Record name | 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)

![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)








